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Compound of Interest

Compound Name: Phenolphthalol

Cat. No.: B1213416

An In-Depth Technical Guide to the Core Chemical Structure and Properties of Phenolphthalol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenolphthalol, a derivative of phenolphthalein, is a compound of interest due to its
documented estrogenic activity. This technical guide provides a comprehensive overview of the
chemical structure, physicochemical properties, and relevant biological characteristics of
phenolphthalol. Detailed experimental methodologies for its synthesis via the reduction of
phenolphthalein and for key assays to evaluate its estrogenic potential are presented.
Furthermore, this guide outlines the expected spectral properties and discusses the general
signaling pathways through which phenolphthalol may exert its biological effects. All
guantitative data are summarized in structured tables for ease of comparison, and logical
relationships are visualized using diagrams.

Chemical Structure and Identification

Phenolphthalol, systematically named 4-[[2-(hydroxymethyl)phenyl]-(4-
hydroxyphenyl)methyl]phenol, is a triphenylmethane derivative. Its chemical structure is
characterized by a central methane carbon bonded to two 4-hydroxyphenyl groups and one 2-
(hydroxymethyl)phenyl group.
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Identifier Value
4-[[2-(hydroxymethyl)phenyl]-(4-

IUPAC Name [[2-(hydroxymethyl)phenyl]-(
hydroxyphenyl)methyl]phenol

CAS Number 81-92-5[1]

Molecular Formula C20H1803][1]

SMILES

OCclccecclC(c2cec(O)cc2)c3cec(O)cec3[1]

InChlKey

CREICILGVGNQBH-UHFFFAOYSA-N[1]

Physicochemical Properties

A summary of the known and predicted physicochemical properties of phenolphthalol is

presented below. These properties are crucial for its handling, formulation, and for

understanding its pharmacokinetic and pharmacodynamic behavior.

Property Value Source
Molecular Weight 306.36 g/mol [1]
Melting Point 202 °C [1]

logP (Octanol/Water) 3.27 [1]
Predicted pKa 3.96 £ 0.36

Water Solubility

175 mg/L at 20 °C (for the
related compound
Phenolphthalin, CAS 81-90-3)

Appearance

White to almost white powder

or crystalline solid

Spectral Properties

While specific experimental spectra for phenolphthalol are not readily available in public

databases, its spectral characteristics can be predicted based on its functional groups and

structural similarity to related compounds like phenol and phenolphthalein.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

e 1H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic
protons, the benzylic methine proton, the methylene protons of the hydroxymethyl group,
and the phenolic and alcoholic hydroxyl protons. The aromatic protons would likely appear in
the range of 6.5-8.0 ppm. The benzylic proton would be a singlet in the downfield region. The
methylene protons would also likely be a singlet. The hydroxyl protons will appear as broad
singlets, and their chemical shifts will be dependent on the solvent and concentration.

e 13C NMR: The carbon NMR spectrum would display signals for the non-equivalent aromatic
carbons, the benzylic methine carbon, and the methylene carbon. The aromatic carbons
would resonate in the 110-160 ppm region, with the carbons attached to hydroxyl groups
being the most downfield. The benzylic carbon and the methylene carbon would appear in
the aliphatic region of the spectrum.

Infrared (IR) Spectroscopy

The IR spectrum of phenolphthalol is expected to exhibit characteristic absorption bands for
its functional groups:

A broad O-H stretching band in the region of 3200-3600 cm~1 due to the phenolic and
alcoholic hydroxyl groups, indicating hydrogen bonding.

C-H stretching vibrations for the aromatic rings just above 3000 cm~! and for the aliphatic
CH2 and CH groups just below 3000 cm™1.

C=C stretching vibrations for the aromatic rings in the 1450-1600 cm~1 region.

A C-O stretching band for the hydroxyl groups in the 1000-1260 cm~* region.

UV-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of phenolphthalol in a suitable solvent like ethanol or methanol is
expected to show absorption maxima characteristic of the substituted benzene chromophores.
Phenol itself shows a Amax around 275 nm. Due to the presence of multiple phenolic rings,
phenolphthalol is likely to have a primary absorption band in a similar region, potentially with
some shifts due to the overall molecular structure.
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Experimental Protocols
Synthesis of Phenolphthalol from Phenolphthalein

Phenolphthalol can be synthesized by the reduction of the lactone functional group in
phenolphthalein. A general method for this reduction using zinc dust is described below.

Workflow for the Synthesis of Phenolphthalol

Phenolphthalein
Reduction Reaction Filtration to remove Precipitation by Purification P —
(e.g., in Ethanol/Water) excess Zinc acidification/neutralization (e.g., Recrystallization) P
Zinc Dust & Acid/Base

Click to download full resolution via product page
Caption: Synthesis of phenolphthalol from phenolphthalein.
Methodology:

 Dissolution: Dissolve phenolphthalein in a suitable solvent system, such as a mixture of
ethanol and an aqueous solution of sodium hydroxide.

e Reduction: To the stirred solution, add zinc dust in portions. The reaction mixture is typically
heated to reflux for several hours to ensure complete reduction of the lactone. The progress
of the reaction can be monitored by the disappearance of the pink color of the
phenolphthalein anion.

o Work-up: After the reaction is complete, the mixture is cooled to room temperature and
filtered to remove the excess zinc dust and any zinc salts.

» Precipitation: The filtrate is then acidified, for example, with dilute hydrochloric acid, to
precipitate the phenolphthalol product.

 Purification: The crude phenolphthalol can be collected by filtration, washed with water, and
purified by recrystallization from a suitable solvent such as ethanol-water to yield the final
product.
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Estrogen Receptor Competitive Binding Assay

This in vitro assay determines the ability of a test compound to compete with a radiolabeled
estrogen, typically [3H]-17B-estradiol, for binding to the estrogen receptor (ER).

Workflow for Estrogen Receptor Competitive Binding Assay

Estrogen Receptor Radiolabeled Estradiol Phenolphthalol
(e.g., from rat uterine cytosol) (BH]-E2) (varying concentrations)

Separation of bound
and free radioligand
(e.g., with hydroxylapatite)

l

Quantification of
bound radioactivity
Data Analysis
(ICso determination)

Binding Affinity (Ki)

Click to download full resolution via product page
Caption: Workflow of an estrogen receptor competitive binding assay.

Methodology:
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e Preparation of ER Source: Estrogen receptors can be obtained from the cytosol of estrogen-
target tissues, such as the uteri of ovariectomized rats, or by using recombinant human ERa
or ERp.

o Competitive Binding: A constant concentration of [3H]-17(-estradiol and varying
concentrations of phenolphthalol are incubated with the ER preparation in a suitable buffer.

 Incubation: The mixture is incubated to allow the binding to reach equilibrium.

o Separation: The receptor-bound radioligand is separated from the free radioligand. This can
be achieved by methods such as hydroxylapatite precipitation or dextran-coated charcoal

adsorption.

» Quantification: The amount of radioactivity in the bound fraction is measured using liquid

scintillation counting.

o Data Analysis: The concentration of phenolphthalol that inhibits 50% of the specific binding
of [3H]-17B-estradiol (ICso) is determined. The binding affinity (Ki) can then be calculated.

MCEF-7 Cell Proliferation Assay (E-SCREEN)

This assay assesses the estrogenic activity of a compound by measuring its ability to induce
the proliferation of the estrogen-responsive human breast cancer cell line, MCF-7.

Workflow for MCF-7 Cell Proliferation Assay
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MCF-7 Cells
Seed cells in
multi-well plates
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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Our mission is to be the trusted global source of Hastt
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and industry. Email: info@benchchem.com
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